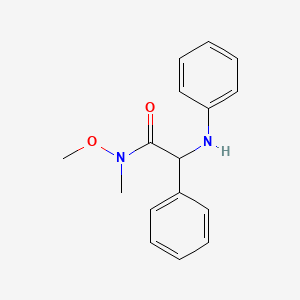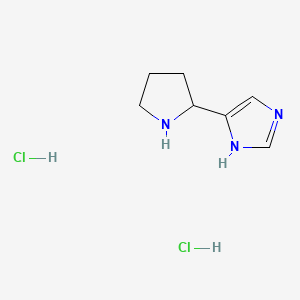
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a compound that features a pyrrolidine ring fused to an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with imidazole derivatives under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow microreactors, which offer advantages in terms of safety, sustainability, and ease of automation. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product .
化学反応の分析
Types of Reactions
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and substituted imidazole compounds .
科学的研究の応用
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, altering their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, known for its biological activities.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Prolinol: A derivative of pyrrolidine with significant biological activity.
Uniqueness
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is unique due to its fused ring structure, which provides a distinct three-dimensional shape. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C7H13Cl2N3 |
|---|---|
分子量 |
210.10 g/mol |
IUPAC名 |
5-pyrrolidin-2-yl-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-6(9-3-1)7-4-8-5-10-7;;/h4-6,9H,1-3H2,(H,8,10);2*1H |
InChIキー |
WVLUFYZHJIPQMR-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=CN=CN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


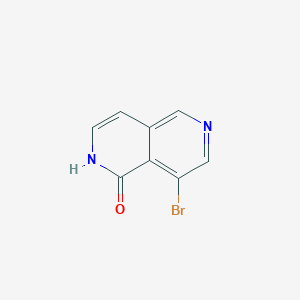
![2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] dihydrochloride](/img/structure/B15298442.png)
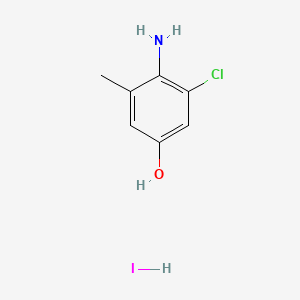

![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
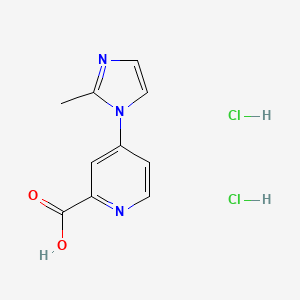


![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
![Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)


![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
